molecular formula C12H9F2NOS B6536692 2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060198-99-3

2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536692
CAS No.: 1060198-99-3
M. Wt: 253.27 g/mol
InChI Key: IUQDOIFHVZRYSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide”, 2,6-difluorobenzamide has been used as a starting material in the synthesis of various compounds .

Scientific Research Applications

2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules. It has also been used in the synthesis of other compounds, as a catalyst in biochemical and physiological reactions, and as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules. Additionally, it has been used in the synthesis of other compounds, as a catalyst in biochemical and physiological reactions, and as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide is not fully understood. However, it is believed that the fluorine substitution of the benzene ring increases the acidity of the molecule, which increases its reactivity. Additionally, the presence of the thiophene ring increases the electron density of the molecule, which makes it more reactive. This increased reactivity allows this compound to catalyze biochemical and physiological reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the breakdown of proteins, carbohydrates, and lipids. Additionally, it has been found to increase the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, it has been found to act as an antioxidant and to reduce the levels of free radicals in the body.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide is an effective catalyst for biochemical and physiological reactions, making it a useful tool for laboratory experiments. The fluorine substitution of the benzene ring increases the acidity of the molecule, which increases its reactivity. Additionally, the presence of the thiophene ring increases the electron density of the molecule, which makes it more reactive. This increased reactivity allows this compound to catalyze biochemical and physiological reactions. However, the use of this compound in laboratory experiments may be limited by its relatively low solubility in water and its tendency to form complexes with other molecules.

Future Directions

The potential applications of 2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide are numerous and are still being explored. Potential future directions for research include the use of this compound as a catalyst in the synthesis of other compounds, the use of this compound in drug delivery systems, and the use of this compound in the development of new materials. Additionally, further research into the mechanism of action of this compound and its biochemical and physiological effects could lead to new and improved drug therapies for various diseases and conditions.

Synthesis Methods

2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide can be synthesized in a two-step process. The first step involves the reaction of 2,6-difluorobenzaldehyde with thiophene-3-ylmethanol in the presence of an acid catalyst. This reaction results in the formation of the desired product, this compound. The second step involves the purification of the product by recrystallization. This method has been used in the synthesis of this compound and is considered to be the most efficient and cost-effective method for its production.

Properties

IUPAC Name

2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQDOIFHVZRYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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